molecular formula C19H19N3O2S2 B2546668 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 1114611-88-9

4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2546668
CAS No.: 1114611-88-9
M. Wt: 385.5
InChI Key: UGEUYRJOLUMQRV-UHFFFAOYSA-N
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Description

This compound belongs to the 2-sulfanylidene-2,3-dihydro-1,3-thiazole family, characterized by a thiazole ring fused with a sulfanylidene group. Key structural features include:

  • 3-Benzyl substituent: Introduces aromatic bulk, influencing lipophilicity and steric interactions.
  • N-[(2-Methoxyphenyl)methyl] carboxamide: The 2-methoxy group on the benzyl moiety may affect solubility and intermolecular interactions (e.g., π-stacking or hydrogen bonding).

This scaffold is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties, as inferred from structurally related compounds . Its synthesis likely involves cyclocondensation of thiourea derivatives with α-haloketones or Mannich-type reactions, as seen in analogous thiazole syntheses .

Properties

IUPAC Name

4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-24-15-10-6-5-9-14(15)11-21-18(23)16-17(20)22(19(25)26-16)12-13-7-3-2-4-8-13/h2-10H,11-12,20H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEUYRJOLUMQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(C(=S)S2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Mechanism of Action

The mechanism of action of 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to five analogs (Table 1) based on substituent variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Physicochemical Properties* Biological Relevance (Inferred) References
Target Compound : 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide 3-Benzyl, N-(2-methoxyphenyl)methyl High lipophilicity (logP ~3.5) Potential kinase inhibition
Analog 1 : 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide 3-(4-Methoxyphenyl), N-(1,3-benzodioxol-5-ylmethyl) Moderate solubility (logP ~2.8) Enhanced CNS penetration due to dioxole
Analog 2 : 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide 2-Oxo-thiazolidine, 4-methylbenzenesulfonamide Polar (logP ~1.2) Sulfonamide-based enzyme inhibition
Analog 3 : 2-[[2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide Thiophene-3-carboxamide, 4-methylthiazole Low logP (~1.8), rigid backbone Antifungal/antibacterial activity
Analog 4 : 5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide Trioxo-thiazolidine, dual methoxy groups High polarity (logP ~0.9) Anti-inflammatory applications

*logP values estimated via fragment-based methods (e.g., Crippen’s method).

Structural Variations and Implications

Substituent Effects on Lipophilicity :

  • The 3-benzyl group in the target compound increases lipophilicity (logP ~3.5) compared to Analog 1 (logP ~2.8), which has a less bulky 1,3-benzodioxole group. This difference may enhance membrane permeability but reduce aqueous solubility .
  • Methoxy Positioning : The 2-methoxy group in the target compound vs. 4-methoxy in Analog 1 alters electronic distribution. Ortho-substitution may sterically hinder rotation, affecting binding pocket interactions .

Hydrogen-Bonding Networks: The 4-amino and sulfanylidene groups in the target compound enable strong hydrogen bonds (e.g., N–H⋯O/S), as seen in similar thiazole derivatives . Analog 2’s sulfonamide group forms robust hydrogen bonds, enhancing target affinity but reducing metabolic stability .

Biological Activity Trends: Thiazole vs. Trioxo-thiazolidine in Analog 15 introduces sulfone groups, increasing polarity and suitability for hydrophilic binding pockets .

Biological Activity

The compound 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a methoxy group and a benzyl moiety enhances its pharmacological profile. The general structure can be represented as follows:

4 amino 3 benzyl N 2 methoxyphenyl methyl 2 sulfanylidene 2 3 dihydro 1 3 thiazole 5 carboxamide\text{4 amino 3 benzyl N 2 methoxyphenyl methyl 2 sulfanylidene 2 3 dihydro 1 3 thiazole 5 carboxamide}

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the target compound exhibit significant antibacterial activity against various strains. For instance:

  • In vitro studies showed that thiazole derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • A specific derivative exhibited a minimum inhibitory concentration (MIC) of 31.25 μg/mL against E. coli, outperforming standard antibiotics like ofloxacin .

Anticancer Potential

Thiazole-containing compounds have also been investigated for their anticancer properties:

  • A study highlighted the cytotoxic effects of thiazoles on several cancer cell lines, with IC50 values indicating potent activity . The structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly influenced anticancer efficacy.
CompoundCell LineIC50 (µg/mL)Reference
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

The mechanism through which these compounds exert their effects often involves interactions with specific protein targets:

  • Molecular dynamics simulations have suggested that the compound interacts with proteins primarily through hydrophobic contacts, which may lead to apoptotic pathways in cancer cells .

Case Studies

  • Antibacterial Activity : A series of thiazole derivatives were synthesized and tested against Pseudomonas aeruginosa and Candida albicans. The derivatives exhibited inhibition zones ranging from 15 to 19 mm, indicating significant antibacterial and antifungal activity compared to controls .
  • Anticancer Studies : Another study evaluated the effects of various thiazole derivatives on human glioblastoma cells, showing promising results in terms of growth inhibition and apoptosis induction . The presence of functional groups such as methoxy was found to enhance activity.

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